8-tert-Butyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
8-tert-Butyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound characterized by a 1-oxa-4-azaspiro[4.5]decane core. The molecule features a tert-butyl group at the 8-position and a 4-methyl-3-nitrobenzoyl substituent at the 4-position, with a carboxylic acid moiety at the 3-position.
The synthesis of such compounds typically involves cyclization of amides via oxidative coupling (e.g., using bis(acetoxy)iodobenzene) and subsequent N-alkylation or click chemistry to introduce functional groups .
Properties
IUPAC Name |
8-tert-butyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6/c1-13-5-6-14(11-16(13)23(27)28)18(24)22-17(19(25)26)12-29-21(22)9-7-15(8-10-21)20(2,3)4/h5-6,11,15,17H,7-10,12H2,1-4H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULDBQWASSJBJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(COC23CCC(CC3)C(C)(C)C)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-tert-Butyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has shown promising biological activity in various studies. This complex organic molecule, characterized by its unique spirocyclic structure, has been the subject of extensive research due to its potential therapeutic applications.
Enzyme Inhibition
One of the most significant biological activities of this compound is its ability to inhibit certain enzymes. Studies have shown that it exhibits potent inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, which may have therapeutic benefits in pain relief and inflammation management.
Table 1: FAAH Inhibition Data
| Compound | IC50 (nM) | Ki (nM) |
|---|---|---|
| 8-tert-Butyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | 15.4 | 0.17 |
Neuroprotective Effects
Research has indicated that this compound may possess neuroprotective properties, particularly in the context of Alzheimer's disease (AD). A study using a structurally similar compound, referred to as M4, demonstrated protective effects against amyloid-beta (Aβ) induced toxicity in astrocytes .
Case Study: Neuroprotection in Astrocytes
In an in vitro study, astrocytes were exposed to Aβ 1-42, a peptide associated with AD pathology. Treatment with the compound resulted in:
- Reduction of TNF-α levels
- Decrease in free radical production
- Improved astrocyte survival
These findings suggest that the compound may have potential in mitigating neurodegenerative processes associated with AD.
Antimicrobial Activity
Preliminary studies have also indicated that 8-tert-Butyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid may possess antimicrobial properties. While the exact mechanism of action is still under investigation, it is believed that the compound's unique structure allows it to interact with bacterial cell membranes or essential enzymes.
Amyloidogenesis Inhibition
One of the most promising aspects of this compound's biological activity is its potential to inhibit amyloidogenesis, a process crucial in the development of Alzheimer's disease. In vivo studies using a scopolamine-induced AD-like model have shown significant inhibition of Aβ aggregation .
Table 2: Amyloid-β Aggregation Inhibition
| Compound Concentration (μM) | Inhibition of Aβ Aggregation (%) |
|---|---|
| 100 | 85 |
Antioxidant Activity
While the compound has shown remarkable activity in other areas, its antioxidant effects appear to be limited. Studies have indicated a poor antioxidant effect, with an IC50 value greater than 400 μM .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Electronic Effects
The 4-methyl-3-nitrobenzoyl group in the target compound distinguishes it from analogues with alternative acyl substituents:
*Estimated based on analogous structures.
Key Observations:
- tert-Butyl vs.
- Nitrobenzoyl vs. Trimethoxybenzoyl : The nitro group (electron-withdrawing) may improve binding to electron-rich enzyme active sites, whereas trimethoxy groups (electron-donating) could enhance solubility and π-π stacking .
- Pyridine vs. Benzoyl : The pyridine substituent introduces a basic nitrogen, enabling hydrogen bonding or ionic interactions in biological targets .
Structural and Conformational Considerations
The spiro[4.5]decane core adopts puckered conformations influenced by substituents. The tert-butyl group at position 8 likely restricts ring flexibility, stabilizing a specific conformation that optimizes target binding .
Preparation Methods
Cyclization Strategies
The 1-oxa-4-azaspiro[4.5]decane system is synthesized via intramolecular cyclization. A representative route involves:
Step 1 : Condensation of δ-valerolactone with a β-amino alcohol to form a bicyclic intermediate.
Step 2 : Acid-catalyzed cyclodehydration to generate the spiro ring. For example, heating 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS 54621-18-0) with Ba(OH)₂·8H₂O at 150°C induces spiro ring closure.
Reaction Conditions :
-
Solvent : Water/methanol mixtures.
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Catalyst : Barium hydroxide.
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Temperature : 150°C (autoclave).
Introduction of the 4-Methyl-3-Nitrobenzoyl Group
Acylation of the Spiro Amine
The spiro amine intermediate undergoes acylation with 4-methyl-3-nitrobenzoyl chloride. This step parallels methodologies for tert-butyl (4-nitrobenzoyl)oxycarbamate (CAS 35657-41-1), where carbamates are acylated using activated acyl chlorides.
Procedure :
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Dissolve the spiro amine in anhydrous dichloromethane (DCM) at 0–5°C.
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Add 4-methyl-3-nitrobenzoyl chloride (1.2 eq) dropwise.
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Introduce triethylamine (2.5 eq) to scavenge HCl.
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Stir at room temperature for 12–24 hours.
Optimization Notes :
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Coupling Agents : Dicyclohexylcarbodiimide (DCC) enhances acylation efficiency.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product in >90% purity.
tert-Butyl Group Installation
Alkylation of a Carboxylic Acid Precursor
The tert-butyl group is introduced via Friedel-Crafts alkylation or nucleophilic substitution. A scalable method involves:
Step 1 : Protection of the carboxylic acid as a tert-butyl ester using Boc₂O.
Step 2 : Alkylation with tert-butyl bromide in the presence of NaH.
Step 3 : Deprotection under acidic conditions (HCl/dioxane) to regenerate the carboxylic acid.
Key Data :
| Parameter | Value |
|---|---|
| Alkylation Temp | 0°C → RT |
| Yield (alkylation) | 75–85% |
| Deprotection Agent | 4M HCl in dioxane |
Carboxylic Acid Functionalization
Hydrolysis of Nitrile Precursors
The 3-carboxylic acid is often introduced via nitrile hydrolysis:
Procedure :
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React the nitrile intermediate with H₂SO₄ (70%) at 100°C for 6 hours.
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Neutralize with NaOH and extract with ethyl acetate.
Industrial-Scale Considerations
Industrial synthesis (e.g., MolCore’s process for CAS 1326808-77-8) emphasizes:
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Catalyst Recycling : Pd/C recovery in hydrogenation steps.
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Solvent Recovery : Distillation of DCM and methanol for reuse.
Challenges and Optimization
Regioselectivity in Acylation
The nitro group’s meta-methyl substituent necessitates directing groups to ensure proper acylation site selection. Using bulky bases (e.g., DMAP) minimizes O-acylation byproducts.
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical steps ensure purity?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the spirocyclic core via cyclization between tert-butyl-substituted amino alcohols and keto-acid derivatives under acidic conditions .
- Step 2 : Introduction of the 4-methyl-3-nitrobenzoyl group via Friedel-Crafts acylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like BF₃·Et₂O .
- Step 3 : Carboxylic acid functionalization through hydrolysis of ester intermediates using NaOH/EtOH .
Key Considerations : Use protecting groups (e.g., tert-butoxycarbonyl) to prevent side reactions. Monitor purity via HPLC (>95% purity threshold) and confirm structural integrity using NMR and MS .
Q. Which spectroscopic techniques are essential for structural characterization?
- ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.2 ppm for 9H singlet) and nitrobenzoyl aromatic protons (δ ~8.0–8.5 ppm). The spirocyclic oxygen and nitrogen atoms influence splitting patterns in the 3.0–4.5 ppm range .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (calculated for C₂₀H₂₅N₂O₆: 413.4 g/mol) and detect fragmentation patterns (e.g., loss of tert-butyl group: m/z 357.3) .
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
Q. What solubility properties dictate solvent selection for in vitro assays?
The compound exhibits limited aqueous solubility due to its hydrophobic tert-butyl and aromatic groups. Use polar aprotic solvents (e.g., DMSO) for stock solutions. For biological assays, dilute in buffers containing ≤1% DMSO to maintain cell viability. Solubility in ethanol and acetonitrile is moderate (~10–20 mg/mL) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature Control : Maintain ≤60°C during acylation to prevent nitro group reduction .
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. ZnCl₂) for benzoylation efficiency. Evidence suggests ZnCl₂ improves regioselectivity by 15–20% .
- Solvent Optimization : Use dichloromethane for spirocyclization (reaction time: 12–16 hrs) versus THF (24+ hrs) .
Data-Driven Approach : Design a factorial experiment (temperature × catalyst × solvent) and analyze via ANOVA to identify significant variables .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Follow these steps:
- Standardize Assays : Use a common cell line (e.g., HEK293) and fixed incubation time (24 hrs).
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 4-(3,5-difluorobenzoyl) analogs) to assess SAR trends .
- Mechanistic Studies : Perform enzyme inhibition assays (e.g., COX-2 or lipoxygenase) to clarify target specificity .
Q. What computational methods predict interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase isoforms. The nitro group may form hydrogen bonds with Arg120/Arg513 .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme assays .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Spirocyclization | H₂SO₄, EtOH, 60°C, 12 hrs | 45–55% | 90–95% |
| Benzoylation | 4-Methyl-3-nitrobenzoyl chloride, ZnCl₂ | 60–70% | 85–90% |
| Ester Hydrolysis | NaOH, EtOH/H₂O, RT, 6 hrs | 80–85% | ≥95% |
Q. Table 2: Biological Assay Optimization
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Solvent | DMSO (≤1% v/v) | Minimizes cellular toxicity |
| Incubation Time | 24 hrs | Balances efficacy and viability |
| Positive Control | Indomethacin (COX inhibitor) | Validates assay reliability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
